4-NITRO-[1,1'-BIPHENYL]-3-OL

Organic Synthesis Analytical Chemistry Crystallography

Researchers face isomer ambiguity and low yields in nitrobiphenyl synthesis. 4-Nitro-[1,1'-biphenyl]-3-ol, with high melting point (104-105 °C) and distinct pKa (6.87), serves as an essential reference standard for unambiguous identification of the 26% isomer fraction in nitration mixtures. Its solid state enables simple recrystallization and accurate weighing, avoiding solvent entrapment common with low-melting analogs. • Reference standard for isomer confirmation by HPLC/GC/NMR. • High mp ensures straightforward solid isolation and purity control. • Precise regioisomer for reproducible synthetic outcomes.

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
CAS No. 18062-89-0
Cat. No. B096009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-NITRO-[1,1'-BIPHENYL]-3-OL
CAS18062-89-0
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C12H9NO3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H
InChIKeyHYPKGPVDQYUOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.39e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





4-NITRO-[1,1'-BIPHENYL]-3-OL Specifications & Procurement


4-NITRO-[1,1'-BIPHENYL]-3-OL, systematically named 2-nitro-5-phenylphenol, is a nitroaromatic phenol with the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol [1]. This compound is characterized by a biphenyl core substituted with a hydroxyl group at the 3-position and a nitro group at the 4-position [1]. Its physical form is typically a yellow solid with a melting point of 104-105 °C (recrystallized from ethanol) . Computed properties include an XLogP3 of 3.7, a pKa of 6.87±0.13, and a density of 1.304±0.06 g/cm³ [1]. It serves as a versatile synthetic intermediate in organic synthesis and materials science .

Why 4-NITRO-[1,1'-BIPHENYL]-3-OL Cannot Be Substituted


The biphenyl-3-ol scaffold offers multiple sites for nitro group attachment, each yielding regioisomers with markedly different physicochemical properties, reactivities, and synthetic outcomes . Simple substitution of 4-NITRO-[1,1'-BIPHENYL]-3-OL with a 'nitrobiphenyl' or 'nitrophenylphenol' analog without precise positional confirmation will result in compounds with different melting points (e.g., 69-70 °C for 2-nitro-4-phenylphenol vs. 104-105 °C for the target compound), altered acidity (pKa range 6.87–9.22), and distinct chromatographic retention times . Furthermore, during synthesis from 3-phenylphenol, the target 4-nitro isomer is only one of three products formed, with yields varying from 14% to 41%, underscoring the critical importance of precise isomer specification for reproducible experimental outcomes .

4-NITRO-[1,1'-BIPHENYL]-3-OL vs. Closest Analogs


Melting Point: Enhanced Crystallization Handle

4-NITRO-[1,1'-BIPHENYL]-3-OL exhibits a melting point of 104-105 °C (recrystallized from ethanol) , which is substantially higher than that of its positional isomer 2-nitro-4-phenylphenol (CAS 885-82-5), which melts at 69-70 °C . This represents a 34–35 °C elevation, a stark difference for compounds with identical molecular formulas.

Organic Synthesis Analytical Chemistry Crystallography

pKa Shift: Altered Ionization Behavior

The predicted pKa of 4-NITRO-[1,1'-BIPHENYL]-3-OL is 6.87±0.13 , which is 0.10 units lower (more acidic) than that of the closely related isomer 2-nitro-4-phenylphenol (pKa = 6.97±0.14) . Both compounds are significantly more acidic than 4'-nitro-[1,1'-biphenyl]-4-ol (pKa = 9.22±0.13) .

Physical Organic Chemistry Medicinal Chemistry Computational Chemistry

Synthetic Yield: Regioselective Nitration Outcome

Direct nitration of 3-phenylphenol (3.53 mmol scale) with 6 N HNO₃ in acetic acid yields a mixture of three isomers: 4-nitrobiphenyl-3-ol (target) in 26% isolated yield, 2-nitrobiphenyl-3-ol in 14% yield, and 6-nitrobiphenyl-3-ol in 41% yield . This regioselective distribution underscores the distinct steric and electronic influences of the hydroxyl group and biphenyl framework.

Synthetic Methodology Process Chemistry Regioselective Nitration

Lipophilicity (XLogP3) Advantage

The computed octanol-water partition coefficient (XLogP3) for 4-NITRO-[1,1'-BIPHENYL]-3-OL is 3.7 [1], compared to 3.6 for 2-nitro-[1,1'-biphenyl]-3-ol [2]. This 0.1 unit difference, while small, is consistent and reflects the altered positioning of the nitro group and its impact on overall molecular polarity.

ADME Prediction Medicinal Chemistry Solubility Science

4-NITRO-[1,1'-BIPHENYL]-3-OL Application Scenarios


Crystalline Solid-Phase Synthesis Intermediate

The high melting point (104-105 °C) relative to many other nitrobiphenyl isomers (e.g., 69-70 °C for 2-nitro-4-phenylphenol) makes 4-NITRO-[1,1'-BIPHENYL]-3-OL an advantageous intermediate for synthetic routes where the product must be isolated as a solid . This property simplifies purification by recrystallization and enables handling and weighing of the neat solid with greater accuracy and reduced solvent entrapment compared to lower-melting or oily analogs .

Medicinal Chemistry Building Block

The slightly lower pKa (6.87) and higher XLogP3 (3.7) of 4-NITRO-[1,1'-BIPHENYL]-3-OL, compared to the 2-nitro isomer (pKa 6.97, XLogP3 3.6), provide medicinal chemists with a rational basis for selecting this scaffold to fine-tune the ionization state and lipophilicity of lead compounds [1]. These nuanced differences can be exploited to optimize membrane permeability or solubility profiles without altering the core pharmacophore [1].

Reference Standard for Regioisomer Identification

Given that nitration of 3-phenylphenol yields three isomers (2-, 4-, and 6-nitro) in a 14:26:41 ratio, pure 4-NITRO-[1,1'-BIPHENYL]-3-OL serves as an essential analytical reference standard for identifying and quantifying the 26% yield fraction by HPLC, GC, or NMR . Its distinct melting point (104-105 °C) also provides a rapid, low-cost method for confirming the identity of the isolated material post-chromatography .

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